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Compound of Interest

Methyl 3-chloropropanimidate
Compound Name:

hydrochloride

cat. No.: B1297176

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of Methyl
3-chloropropanimidate hydrochloride. Due to the limited availability of direct experimental
data in peer-reviewed literature, this document outlines a robust methodology for its synthesis
via the Pinner reaction and presents predicted spectroscopic data based on established
principles and analysis of analogous compounds. This guide serves as a valuable resource for
researchers working with or aiming to synthesize and characterize this compound.

Chemical Structure and Properties

Methyl 3-chloropropanimidate hydrochloride is the salt of an imidate, specifically a methyl
imino ether of 3-chloropropanoic acid. The hydrochloride salt form enhances its stability.

Table 1: Chemical Identity and Predicted Properties

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b1297176?utm_src=pdf-interest
https://www.benchchem.com/product/b1297176?utm_src=pdf-body
https://www.benchchem.com/product/b1297176?utm_src=pdf-body
https://www.benchchem.com/product/b1297176?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1297176?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Property Value Source/Method
) Methyl 3-chloropropanimidate
Chemical Name ) IUPAC Nomenclature
hydrochloride

Methyl 3-chloropropionimidate
Synonyms -

HCI
CAS Number 77570-15-1 Chemical Abstracts Service
Molecular Formula C4HoCI2NO -
Molecular Weight 158.03 g/mol Calculated
CI-CH2-CH2-C(=NH2%)-OCHs
Structure -
Cl-
) Predicted to be a crystalline Analogy to similar imidate
Physical State ) ]
solid hydrochlorides

Synthesis Methodology: The Pinner Reaction

The most direct and widely employed method for the synthesis of imidate hydrochlorides is the
Pinner reaction. This reaction involves the acid-catalyzed addition of an alcohol to a nitrile. For
Methyl 3-chloropropanimidate hydrochloride, this entails the reaction of 3-chloropropionitrile
with methanol in the presence of anhydrous hydrogen chloride.

Reaction Scheme

3-Chloropropionitrile

\

Methanol ——— = Methyl 3-chloropropanimidate hydrochloride

HCI (anhydrous)
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Caption: Pinner reaction for the synthesis of Methyl 3-chloropropanimidate hydrochloride.

Detailed Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of methyl imidate

hydrochlorides.

Materials:

3-Chloropropionitrile
Anhydrous Methanol
Anhydrous Diethyl Ether (or other suitable non-protic solvent)

Hydrogen Chloride gas or a solution of HCI in an anhydrous solvent (e.g., dioxane, diethyl
ether)

Round-bottom flask equipped with a magnetic stirrer and a gas inlet tube
Drying tube (e.g., with calcium chloride)

Ice bath

Procedure:

A solution of 3-chloropropionitrile (1.0 equivalent) in anhydrous methanol (1.1 to 1.5
equivalents) is prepared in a dry round-bottom flask under an inert atmosphere (e.g.,
nitrogen or argon).

The flask is cooled in an ice bath to 0-5 °C.

Anhydrous hydrogen chloride gas is bubbled through the stirred solution. Alternatively, a
saturated solution of HCI in anhydrous diethyl ether is added dropwise. The addition is
continued until the solution is saturated with HCI.

The reaction mixture is sealed and stirred at a low temperature (e.g., 0-5 °C) for 12-24 hours.
The progress of the reaction can be monitored by the disappearance of the nitrile peak in the
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IR spectrum.

o Upon completion, the product often precipitates from the reaction mixture. If not, the volume
of the solvent is reduced under vacuum at a low temperature.

» Anhydrous diethyl ether is added to precipitate the product completely.

e The resulting solid is collected by filtration, washed with cold anhydrous diethyl ether, and
dried under vacuum to yield Methyl 3-chloropropanimidate hydrochloride as a crystalline
solid.

Workflow Diagram:
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Caption: Experimental workflow for the synthesis of Methyl 3-chloropropanimidate
hydrochloride.

Structural Elucidation by Spectroscopic Methods

As of the date of this guide, public databases lack experimental spectroscopic data for Methyl
3-chloropropanimidate hydrochloride. The following sections provide predicted data based
on the analysis of its chemical structure and comparison with analogous compounds.

Predicted 'H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals corresponding to the
methoxy protons, and the two methylene groups of the chloropropyl chain.

Table 2: Predicted *H NMR Chemical Shifts (in DMSO-ds)
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Chemical Shift

Multiplicity Integration Assignment Rationale
(3, ppm)

Protons on the
positively
charged nitrogen
~12.0-11.0 Broad singlet 2H =NHz* are expected to
be significantly
deshielded and

exchangeable.

The methoxy
protons are a
singlet and are
~4.1 Singlet 3H -OCHs deshielded by
the adjacent
oxygen and the

iminium group.

The methylene
group adjacent to
) the
~3.8 Triplet 2H CI-CHz- )
electronegative
chlorine atom will

be deshielded.

The methylene
group adjacent to
~3.0 Triplet 2H -CHz2-C= the iminium
carbon will also
be deshielded.

Predicted *C NMR Spectroscopy

The carbon NMR spectrum is predicted to exhibit four signals, one for each carbon atom in the
molecule.

Table 3: Predicted 13C NMR Chemical Shifts (in DMSO-de)
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Chemical Shift (6, ppm)

Assignment

Rationale

~170

C=N

The iminium carbon is
expected to have the largest
chemical shift due to its sp?2
hybridization and proximity to

nitrogen and oxygen.

-OCHs

The methoxy carbon is
deshielded by the oxygen

atom.

Cl-CH2-

The carbon bonded to the
chlorine atom will be
significantly deshielded.

-CH2-C=

The carbon adjacent to the
iminium carbon will be
deshielded.

Predicted FT-IR Spectroscopy

The infrared spectrum will provide key information about the functional groups present in the

molecule.

Table 4: Predicted FT-IR Absorption Bands

Wavenumber (cm—?)

Intensity

Assignment

N-H stretching of the =NH2*

~3100-2800 Strong, broad

group

) C-H stretching of methylene

~2950-2850 Medium

and methyl groups

C=N stretching of the iminium
~1680 Strong

group
~1250 Strong C-O stretching of the imidate
~750 Strong C-Cl stretching
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Predicted Mass Spectrometry (Electron lonization)

The mass spectrum of the free base (Methyl 3-chloropropanimidate) would be observed. The

hydrochloride salt would not be stable under typical EI conditions. The molecular ion peak of
the free base is expected at m/z 121 (for 3°Cl) and 123 (for 37Cl) in a roughly 3:1 ratio.

Table 5: Predicted Major Fragmentation lons (for the free base)

m/z Proposed Fragment Notes
Molecular ion peak of the free
121/123 [M]*
base.
90/92 [M - OCHs]* Loss of the methoxy radical.
86 [M-CIJ* Loss of a chlorine radical.
Fragment corresponding to the
59 [C(=NH)OCH3s]*

imidate functional group.

Fragmentation Pathway Diagram:

[C4HsCINQ]*
m/z 121/123

-OCHs -Cl -C2H3(Cl
Y
[CsHsCIN]* [CaHsNO]* [C2HsNQ]*
m/z 90/92 m/z 86 m/z 59
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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